Betalains

Descripción

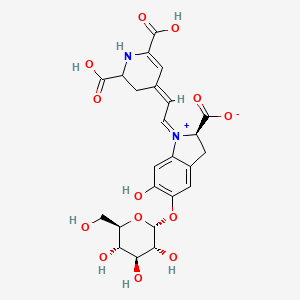

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

37279-84-8 |

|---|---|

Fórmula molecular |

C24H26N2O13 |

Peso molecular |

550.5 g/mol |

Nombre IUPAC |

(2R)-1-[(2E)-2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14-,17-,18-,19+,20-,24+/m1/s1 |

Clave InChI |

DHHFDKNIEVKVKS-MLZDZRTESA-N |

SMILES isomérico |

C1[C@@H]([N+](=C/C=C/2\CC(NC(=C2)C(=O)O)C(=O)O)C3=CC(=C(C=C31)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-] |

SMILES canónico |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Origen del producto |

United States |

Occurrence and Natural Distribution of Betalains

Diverse Plant Sources of Betalains

This compound contribute striking colors, ranging from yellow to red-violet, to various parts of the plants that contain them. researchgate.netsci-hub.se Their presence is particularly noticeable in flowers and fruits, but they are also found in vegetative tissues. wikipedia.orgmdpi.com

Edible Plant Species Rich in this compound

Several edible plant species are well-known for their rich betalain content and are utilized as natural food colorants and for their potential health benefits. mdpi.comcelignis.comppaspk.org

Beta vulgaris : Red and yellow beets (Beta vulgaris L. ssp. vulgaris) are among the most recognized edible sources of this compound, particularly betacyanins, which impart their characteristic deep red color. wikipedia.orgsci-hub.secelignis.com Swiss chard (B. vulgaris L. spp. cicla) also contains this compound, with red varieties being rich in betacyanins and yellow varieties containing betaxanthins. sci-hub.secelignis.com

Amaranthus spp. : Various species of Amaranth (B1665344) (Amaranthus sp.), including leafy and grain types, are significant sources of this compound. researchgate.netsci-hub.semdpi.comresearchgate.net Amaranthus tricolor, for instance, contains both betacyanins and betaxanthins. mdpi.commdpi.com Inflorescences of Amaranthus caudatus are known to contain large quantities of betacyanins. wikipedia.org

Opuntia spp. : Fruits of cacti belonging to the genus Opuntia, commonly known as prickly pears or cactus figs (Opuntia ficus-indica), are edible sources containing both betacyanins and betaxanthins. researchgate.netsci-hub.semdpi.comcelignis.com

Hylocereus spp. : Dragon fruits from the genus Hylocereus, especially Hylocereus polyrhizus, are noted for their betalain content, particularly in the red-fleshed varieties. nih.govresearchgate.netsci-hub.semdpi.comcelignis.com

Celosia argentea : Feathered amaranth (Celosia argentea) is another edible species accumulating this compound, particularly in its inflorescences which exhibit bright colors. ppaspk.orgmdpi.commdpi.com Young leaves, seedlings, young stems, and flowers are consumed as vegetables in some regions. mdpi.com

Chenopodium quinoa : Quinoa (Chenopodium quinoa Willd), a pseudocereal belonging to the Amaranthaceae family, has varieties with grains colored by this compound, including both betacyanins and betaxanthins. ppaspk.orgmdpi.comacs.orgnih.gov

Less common edible sources of this compound include Ulluco tubers (Ullucus tuberosus), fruits and berries of Eulychnia cacti, and Rivina humilis. nih.govresearchgate.netsci-hub.se

Non-Edible Plant Sources of this compound

While many prominent betalain sources are edible, these pigments are also found in numerous non-edible plant species, contributing to their coloration. Examples include the brightly colored bracts of Bougainvillea sp. nih.govresearchgate.netmdpi.comnih.gov, the flowers of Mirabilis jalapa (four o'clock) nih.govcelignis.commdpi.com, Portulaca grandiflora (moss rose) nih.govmdpi.comnih.govresearchgate.net, and certain species of Lampranthus (ice plant) celignis.comnih.govresearchgate.net. Phytolacca americana (pokeweed) is also a source of this compound, although it is not used as a food colorant due to the presence of toxic compounds. nih.govresearchgate.net

Tissue-Specific Accumulation of this compound in Plants

This compound are hydrophilic pigments and are primarily accumulated and stored within the vacuoles of plant cells. nih.govresearchgate.netsci-hub.semdpi.comresearchgate.net This accumulation predominantly occurs in epidermal and subepidermal tissues. nih.govresearchgate.netmdpi.comresearchgate.net

Roots, Fruits, and Flowers as Primary Accumulation Sites

Roots, fruits, and flowers are frequently highlighted as key sites of betalain accumulation, contributing significantly to their visual characteristics. wikipedia.orgresearchgate.netsci-hub.semdpi.commdpi.comresearchgate.net The deep red color of beet roots, the vibrant hues of dragon fruits and prickly pears, and the striking colors of flowers in many Caryophyllales species are direct results of concentrated betalain pigments in these tissues. wikipedia.orgmdpi.comcelignis.com

Accumulation in Stems, Leaves, Bracts, and Tubers

Beyond the primary sites, this compound are also found to accumulate in other plant tissues, including stems, leaves, bracts, and tubers. nih.govresearchgate.netsci-hub.secelignis.com For instance, colored Swiss chard accumulates this compound in its leaves and stems. sci-hub.secelignis.com Studies on Alternanthera brasiliana and A. tenella have shown betalain accumulation in both leaves and stems, with higher amounts generally found in the leaves. nih.gov The colorful bracts of Bougainvillea are another example of betalain accumulation in modified leaves. nih.govresearchgate.netmdpi.com Ulluco tubers (Ullucus tuberosus) are also known to accumulate these pigments. nih.govresearchgate.netsci-hub.se

Quantitative Variability of this compound Across Cultivars and Species

The concentration and profile of this compound can vary significantly depending on the plant species, cultivar, and even environmental factors. mdpi.commdpi.commdpi.comnih.gov Different cultivars of the same species can exhibit considerable differences in their total betalain content and the ratio of betacyanins to betaxanthins. nih.govmdpi.com

For example, research on red beetroot (Beta vulgaris) cultivars has shown betalain content varying between genotypes. nih.gov The ratio of betacyanins to betaxanthins in red beetroot can also range depending on the cultivar. mdpi.com Similarly, in Gomphrena globosa (globe amaranth), the levels of betacyanins and betaxanthins vary according to the variety, with purple inflorescences having high betacyanin content and orange varieties showing higher concentrations of betaxanthins. mdpi.com Studies on quinoa (Chenopodium quinoa) have revealed that different colored varieties contain varying amounts and types of this compound, with purple grains primarily containing betacyanins and red grains having a coexistence of both betacyanins and betaxanthins. acs.org Yellow quinoa varieties mainly contain betaxanthins. acs.org

Factors such as growth stage, leaf position, photoperiod, and environmental conditions like radiation, pH, temperature, and humidity can influence the production, content, and accumulation of this compound in specific plant tissues. nih.govsci-hub.se

Here is an example of quantitative variability observed in betalain content in leaves and stems of two Alternanthera species:

| Species | Tissue | Total this compound (μg/g dry weight) | Predominant Betalain |

| Alternanthera brasiliana | Leaves | 89.40 | Amaranthin |

| Alternanthera brasiliana | Stems | Lower than leaves | Amaranthin |

| Alternanthera tenella | Leaves | 17.29 | Amaranthin |

| Alternanthera tenella | Stems | Lower than leaves | Amaranthin |

Based on data from search result nih.gov. Note: Specific stem values for A. brasiliana and A. tenella were not provided, only that they were lower than leaves.

Another example illustrating quantitative differences among cultivars is seen in red beetroot:

| Red Beetroot Cultivar | Total Betalain Content (mg/100 mL extract) | Betacyanin:Betaxanthin Ratio |

| Genotype 1 | 80 | Varies |

| Genotype 2 | 130 | Varies |

| 'Monorubra' | 9.69 (Betacyanins only) | Not specified |

| 'Libero' | 8.42 (Betacyanins only) | Not specified |

| Sugar beet 'Labonita' | 0.11 (Betacyanins only) | Not specified |

| Swiss chard 'Lucullus' | 0.09 (Betacyanins only) | Not specified |

| Fodder beet 'Monro' | 0.15 (Betacyanins only) | Not specified |

Based on data from search result nih.gov. Note: Total betalain content for specific cultivars like 'Monorubra' was not provided, only betacyanin content.

These examples highlight the natural variability in betalain content and composition across different plant sources and cultivars.

Betalain Biosynthesis Pathways and Regulatory Mechanisms

Tyrosine-Derived Betalain Biosynthesis

The primary pathway for betalain biosynthesis begins with the amino acid L-tyrosine. This pathway involves several enzymatic steps leading to the formation of the chromophore, betalamic acid, and its subsequent condensation with other molecules to form the two main classes of betalains: betacyanins (red-violet) and betaxanthins (yellow-orange) sci-hub.senih.govwikipedia.org.

Initial Enzymatic Steps: Tyrosine Hydroxylation to L-DOPA (e.g., CYP76AD Cytochrome P450 Enzymes)

The first committed step in the tyrosine-based pathway is the hydroxylation of L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA) wikipedia.orgoup.comnih.govresearchgate.netresearchgate.net. This crucial step is catalyzed by cytochrome P450 enzymes belonging to the CYP76AD family wikipedia.orgoup.comnih.govresearchgate.netresearchgate.net. Studies in Beta vulgaris (beet) have identified CYP76AD1, CYP76AD5, and CYP76AD6 as enzymes capable of performing this initial tyrosine hydroxylation nih.gov. The CYP76AD family is classified into different clades (α, β, and γ), with enzymes in the α-clade, such as CYP76AD1, capable of both tyrosine hydroxylation and the subsequent conversion of L-DOPA to cyclo-DOPA oup.comnih.gov. Enzymes in the β-clade, like CYP76AD5 and CYP76AD6, are primarily thought to exhibit tyrosine hydroxylase activity oup.comnih.gov.

Formation of Betalamic Acid (e.g., L-DOPA-4,5-dioxygenase (DODA/DOD))

L-DOPA serves as a branching point in the pathway. One fate of L-DOPA is its enzymatic conversion to betalamic acid wikipedia.orgoup.comnih.gov. This reaction is catalyzed by the enzyme L-DOPA-4,5-dioxygenase (DODA), also known as DOD sci-hub.sewikipedia.orgasm.orgnih.govoup.comnih.govresearchgate.netmdpi.comresearchgate.net. DODA catalyzes the extradiol cleavage of the aromatic ring of L-DOPA, producing 4,5-seco-DOPA, which then undergoes spontaneous cyclization to form betalamic acid asm.orgresearchgate.net. DODA enzymes in plants have been found to exhibit regiospecific oxidation at the 4,5-position of L-DOPA sci-hub.seresearchgate.net. The DODA gene is a key gene in the betalain biosynthetic pathway in Caryophyllales plants nih.govmdpi.com.

Condensation Reactions in Betacyanin and Betaxanthin Formation

Betalamic acid is the common chromophore for all this compound sci-hub.senih.govwikipedia.orgasm.orgacs.org. The formation of the diverse betalain pigments occurs through condensation reactions involving betalamic acid and different molecules nih.govwikipedia.orgacs.org.

Betaxanthins are formed by the spontaneous condensation of betalamic acid with amino acids or amines sci-hub.senih.govwikipedia.orgoup.comresearchgate.netacs.orgzryd.netnih.govuni-halle.debrockingtonlab.co.uk. This reaction is generally considered non-enzymatic and can occur spontaneously under neutral or slightly acidic conditions, such as those found in the plant vacuole zryd.netnih.gov.

Betacyanins, on the other hand, are formed by the condensation of betalamic acid with cyclo-DOPA or its glycosylated derivatives sci-hub.senih.govwikipedia.orgzryd.netnih.govbrockingtonlab.co.uknih.gov. Cyclo-DOPA is produced from L-DOPA through oxidation and cyclization catalyzed by CYP76AD family enzymes, particularly those in the α-clade like CYP76AD1 wikipedia.orgoup.comnih.govresearchgate.netresearchgate.net. The condensation of betalamic acid with cyclo-DOPA yields betanidin (B1384155), the aglycone of most betacyanins nih.govwikipedia.orgresearchgate.netresearchgate.netzryd.netnih.gov. This condensation step is also considered to proceed spontaneously nih.gov.

Glycosylation and Acylation Steps (e.g., Glucosyltransferases like cDOPA5GT, Betanidin 5-O-glucosyltransferase, Betanidin 6-O-glucosyltransferase)

Following the formation of betanidin, further structural diversity in betacyanins is achieved through glycosylation and acylation reactions sci-hub.senih.govwikipedia.orgresearchgate.netbrockingtonlab.co.uk. These modifications are enzyme-catalyzed and contribute to the stability and variety of the pigments nih.govresearchgate.netfrontiersin.org.

Glycosylation commonly occurs at the 5-O and 6-O positions of betanidin nih.govresearchgate.netfrontiersin.orgmdpi.com. Enzymes such as betanidin 5-O-glucosyltransferase (B5GT) and betanidin 6-O-glucosyltransferase (B6GT) catalyze the addition of glucose moieties at these positions, leading to the formation of betanin (betanidin 5-O-glucoside) and gomphrenin (betanidin 6-O-glucoside), respectively nih.govoup.comresearchgate.netresearchgate.netbrockingtonlab.co.ukfrontiersin.orgmdpi.com.

An alternative pathway for betanin formation involves the prior glycosylation of cyclo-DOPA before its condensation with betalamic acid researchgate.netresearchgate.netbrockingtonlab.co.uknih.gov. This reaction is catalyzed by cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT), which forms cyclo-DOPA 5-O-glucoside oup.comresearchgate.netbrockingtonlab.co.uknih.govfrontiersin.orgmdpi.com. The condensation of cyclo-DOPA 5-O-glucoside with betalamic acid then directly yields betanin oup.comresearchgate.netnih.gov.

Acylation, the addition of acyl groups, can further modify glycosylated betacyanins, increasing their complexity and potentially affecting their properties sci-hub.senih.govwikipedia.orgresearchgate.netbrockingtonlab.co.uknih.gov.

Here is a summary of key enzymes involved in the tyrosine-based betalain biosynthesis:

| Enzyme Name | Catalyzed Reaction | Notes |

| CYP76AD family enzymes (e.g., CYP76AD1, CYP76AD5, CYP76AD6) | Hydroxylation of L-tyrosine to L-DOPA; α-clade also converts L-DOPA to cyclo-DOPA. | Initial step of the pathway. Different clades have varying activities. wikipedia.orgoup.comnih.govresearchgate.netresearchgate.netmdpi.com |

| L-DOPA-4,5-dioxygenase (DODA/DOD) | Cleavage of L-DOPA to form betalamic acid. | Key enzyme in betalamic acid formation. sci-hub.sewikipedia.orgasm.orgnih.govoup.comnih.govresearchgate.netmdpi.comresearchgate.net |

| cDOPA 5-O-glucosyltransferase (cDOPA5GT) | Glycosylation of cyclo-DOPA to cyclo-DOPA 5-O-glucoside. | Involved in the alternative pathway for betanin synthesis. oup.comresearchgate.netbrockingtonlab.co.uknih.govfrontiersin.orgmdpi.com |

| Betanidin 5-O-glucosyltransferase (B5GT) | Glycosylation of betanidin at the 5-O position to form betanin. | Common glycosylation step in betacyanin formation. nih.govoup.comresearchgate.netresearchgate.netbrockingtonlab.co.ukfrontiersin.orgmdpi.com |

| Betanidin 6-O-glucosyltransferase (B6GT) | Glycosylation of betanidin at the 6-O position to form gomphrenin. | Another glycosylation step in betacyanin formation. nih.govoup.combrockingtonlab.co.ukfrontiersin.orgmdpi.com |

Data Table: Key Enzymes and Reactions in Tyrosine-Based Betalain Biosynthesis

| Enzyme Class/Family | Specific Enzyme Examples (where applicable) | Catalyzed Reaction(s) | Notes |

| Cytochrome P450 | CYP76AD1, CYP76AD5, CYP76AD6 | L-tyrosine hydroxylation to L-DOPA; L-DOPA to cyclo-DOPA (α-clade) | Initial steps in the pathway. wikipedia.orgoup.comnih.govresearchgate.netresearchgate.netmdpi.com |

| Dioxygenase | DODA/DOD | L-DOPA ring cleavage to form betalamic acid. | Essential for betalamic acid production. sci-hub.sewikipedia.orgasm.orgnih.govoup.comnih.govresearchgate.netmdpi.comresearchgate.net |

| Glucosyltransferase | cDOPA5GT | Glycosylation of cyclo-DOPA. | Involved in an alternative betanin synthesis route. oup.comresearchgate.netbrockingtonlab.co.uknih.govfrontiersin.orgmdpi.com |

| Glucosyltransferase | Betanidin 5-O-glucosyltransferase (B5GT) | Glycosylation of betanidin at 5-O position. | Leads to betanin formation. nih.govoup.comresearchgate.netresearchgate.netbrockingtonlab.co.ukfrontiersin.orgmdpi.com |

| Glucosyltransferase | Betanidin 6-O-glucosyltransferase (B6GT) | Glycosylation of betanidin at 6-O position. | Leads to gomphrenin formation. nih.govoup.combrockingtonlab.co.ukfrontiersin.orgmdpi.com |

| Acyltransferase | Not specifically detailed in sources | Acylation of glycosylated betacyanins. | Adds further complexity to betacyanins. sci-hub.senih.govwikipedia.orgresearchgate.netbrockingtonlab.co.uknih.gov |

Proposed Alternative Biosynthetic Pathways (e.g., Tyramine-Based Pathway)

While the tyrosine-based pathway is the classic and most well-characterized route for betalain biosynthesis, alternative pathways have been proposed. One such pathway is the tyramine-based pathway academicjournals.orgsrce.hr.

The tyramine-based pathway was first suggested based on the identification of 2-descarboxy-betacyanins in certain plants academicjournals.org. In this proposed pathway, tyramine (B21549), instead of tyrosine, serves as the initial substrate academicjournals.orgsrce.hr. Tyramine is directly hydroxylated to dopamine (B1211576), potentially catalyzed by a hydroxylase-type tyrosinase academicjournals.orgsrce.hrresearchgate.net. Dopamine can then be oxidized to dopamine-quinone srce.hrresearchgate.net. One proposed branch of this pathway involves the condensation of dopamine with betalamic acid to form dopamine-betaxanthin, which can be further oxidized and converted to 2-descarboxy-betanidin srce.hrresearchgate.net. Another possibility is the direct condensation of tyramine with betalamic acid to form tyramine-betaxanthin, which is then hydroxylated to dopamine-betaxanthin researchgate.net. Definitive proof and complete enzymatic characterization for all steps in the tyramine-based pathway are still being sought srce.hr.

Molecular and Genetic Regulation of Betalain Biosynthesis

Transcription factors, particularly R2R3-MYB proteins, have been implicated in the regulation of betalain biosynthesis biorxiv.orgmdpi.com. These transcription factors can influence the expression of genes encoding key enzymes in the pathway biorxiv.orgmdpi.com. For instance, studies in amaranth (B1665344) have identified R2R3-MYB transcription factors that are likely involved in regulating betalain synthesis biorxiv.orgmdpi.com. Downregulation of certain MYB factors has been shown to reduce the expression of betalain enzyme genes and lead to a loss of pigmentation biorxiv.org. The similarity of some betalain-regulating MYB factors to those involved in anthocyanin regulation suggests a possible co-option of regulatory mechanisms during the evolution of betalain pigmentation biorxiv.org.

Research also indicates that the expression levels of key betalain biosynthetic genes, such as DODA and CYP76AD, correlate with pigment accumulation in different tissues and under various conditions mdpi.commdpi.comfrontiersin.org. Environmental factors and plant hormones can also influence the expression of these genes and thus affect betalain production mdpi.com.

Despite progress, a complete understanding of the complex regulatory networks governing betalain biosynthesis, including the interplay of different transcription factors and signaling pathways, is still developing researchgate.netbiorxiv.org.

Identification and Characterization of Biosynthesis Genes

Significant progress has been made in identifying and characterizing the genes encoding the key enzymes involved in betalain biosynthesis. The core pathway involves enzymes such as tyrosinase (or cytochrome P450 enzymes like CYP76AD1), DOPA 4,5-dioxygenase (DODA), and glucosyltransferases (GTs). nih.govfrontiersin.orgnih.govnih.gov

Tyrosinase/CYP76AD1: Catalyzes the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). nih.govnih.govnih.gov CYP76AD1 has been identified as a key enzyme in this initial step. frontiersin.orgusda.gov Studies have characterized CYP76AD1 and its orthologs in various betalain-producing species like Beta vulgaris, Mirabilis jalapa, and Amaranthus hypochondriacus. nih.govnih.gov

DOPA 4,5-dioxygenase (DODA): Catalyzes the cleavage of L-DOPA to produce betalamic acid, a common chromophore for all this compound. nih.govnih.govresearchgate.net DODA is a crucial enzyme in the pathway, and its coding genes have been cloned and functionally analyzed in several plant species. researchgate.netacademicjournals.org Research in Parakeelya mirabilis identified DODA as belonging to an expanded LigB gene family conserved in betalain-producing species. frontiersin.org

Glucosyltransferases (GTs): These enzymes are involved in the glycosylation of betanidin and cyclo-DOPA, contributing to the diversity and stability of this compound. frontiersin.orgnih.govacademicjournals.org Betanidin glucosyltransferases (e.g., betanidin 5-O-glucosyltransferase and betanidin 6-O-glucosyltransferase) and cyclo-DOPA glucosyltransferase (e.g., cyclo-DOPA 5-glucosyltransferase) have been identified. frontiersin.orgacademicjournals.org

Studies have identified multiple candidate transcripts related to betalain biosynthesis genes, including tyrosinase, 4,5-DOPA dioxygenase extradiol, cytochrome P450, and glucosyltransferase, through transcriptomic analyses in plants like Hylocereus polyrhizus. frontiersin.org In Chenopodium quinoa, 59 genes related to CqCYP76AD, CqDODA, and CqGTs were identified and characterized. tandfonline.comresearchgate.net

Transcriptomic Analyses in Betalain-Producing Plants

Transcriptomic analyses have been instrumental in understanding the genetic basis of betalain biosynthesis and its regulation in various plant species. These studies compare gene expression profiles in tissues with different betalain accumulation levels or under various conditions.

In Hylocereus polyrhizus (red pitaya), transcriptomic analysis revealed significant differences in gene expression between red and white pulp varieties. frontiersin.orgnih.govnih.gov Genes involved in betalain biosynthesis showed higher expression levels in red flesh. nih.govnih.gov For instance, the expression of the key gene CYP76AD1 was significantly upregulated (245.08 times) in red flesh compared to white flesh, while DODA was upregulated 6.46 times. nih.govnih.gov Special isomers of CYP76AD1 and DODA were found to be exclusively expressed in red flesh. nih.gov

Transcriptome analysis in Amaranthus tricolor has also identified key betalain metabolism genes and revealed different expression profiles between red and green leaf sectors. plos.org These studies indicate that the expression levels of genes like DODA influence betalain production. plos.org

Comparative transcriptomic analysis based on SMRT sequencing in pitaya identified 104 differentially expressed genes involved in betalain metabolism, highlighting the importance of HpCYP76AD4 and HpDODA in betalain biosynthesis. researchgate.net

Transport and Compartmentation of this compound within Plant Cells

This compound are water-soluble pigments that are synthesized in the cytoplasm and/or nucleus and subsequently transported to and accumulated within the plant cell vacuoles. nih.govnih.govfrontiersin.orgresearchgate.net This compartmentation is a key aspect of betalain biology, influencing their visibility as pigments and potentially their stability and function.

The synthesis of this compound, including the key enzymes, appears to occur in the cytoplasm and possibly the nucleus. frontiersin.org Cytoplasmic and nuclear co-localization of betalain biosynthetic enzymes has been observed in studies using transient expression in tobacco. frontiersin.org

Following synthesis, this compound are transported to the vacuole. nih.govnih.govresearchgate.net The mechanisms underlying this transport are still being investigated. Studies using transgenic Arabidopsis thaliana lines producing this compound have provided insights into potential transport routes. wgtn.ac.nz Betaxanthins, for instance, appeared to utilize vesicular transport, with detection in small circular bodies within the cytoplasm, suggesting their formation might occur outside the vacuole. wgtn.ac.nz

Furthermore, experiments with Arabidopsis mutants deficient in proteins required for flavonoid vacuolar transport (like tt12 and tt19) showed reduced betaxanthin accumulation, suggesting that betaxanthins might utilize some of the same transport mechanisms as flavonoids, at least in engineered systems. wgtn.ac.nz Treatment with transport inhibitors that affect anthocyanin accumulation also influenced betaxanthin levels. wgtn.ac.nz

The accumulation of this compound exclusively and uniformly inside vacuoles has been observed in transgenic Arabidopsis lines expressing the betalain synthesis pathway. oup.com This vacuolar localization makes this compound useful markers for studying vacuole morphology. oup.com The acidic pH of the plant cell vacuole is believed to be conducive to the spontaneous conjugation reactions that occur in betalain formation, such as the condensation of betalamic acid with cyclo-DOPA or amino acids/amines. who.int

Extraction and Purification Methodologies for Betalain Research

Conventional Betalain Extraction Techniques

Conventional solvent extraction is a widely used method for isolating betalains due to its simplicity and low cost nih.gov. This technique typically involves dissolving solid plant material in an appropriate solvent, often with heating or agitation nih.gov.

Solid-Liquid Extraction Parameters

Several parameters influence the efficiency of solid-liquid extraction of this compound, including the solid-to-liquid ratio, temperature, time, and pH nih.govshu.ac.uk. Optimizing these parameters is crucial for maximizing betalain recovery and minimizing degradation researchgate.netnih.gov.

The solid-to-liquid ratio is another significant factor, as a higher ratio can increase the concentration gradient and diffusion rate, facilitating greater extraction shu.ac.ukresearchgate.net. However, there is an optimal range, as excessively high ratios may not further improve extraction efficiency researchgate.net. Extraction time also plays a role, with longer durations generally increasing yield up to a certain point, after which degradation may occur shu.ac.ukcabidigitallibrary.org. The pH of the extraction solvent is also important, as this compound exhibit optimal stability within a pH range of 3-7 undip.ac.id.

Solvent Selection for Betalain Recovery (e.g., Water, Ethanol (B145695), Methanol-Water Mixtures)

The selection of an appropriate solvent is paramount for effective betalain extraction, given their hydrophilic nature researchgate.netnih.gov. Water is a common solvent, particularly for pigments intended for food applications researchgate.net. However, the addition of ethanol or methanol (B129727) to water can improve betalain recovery nih.gov. Hydro-alcoholic solutions with low polarity are often more effective than highly polar solvents due to the weak electrostatic interactions in this compound nih.gov.

Studies have explored various concentrations of ethanol and methanol in water. Methanolic or ethanolic concentrations ranging from 20% to 50% (v/v) are often considered crucial for thorough betalain pigment extraction nih.gov. However, some research suggests that ethanolic concentrations above 20% might be unsuitable for extracting betacyanins nih.gov. Conversely, a 30% (v/v) ethanol solution was found to recover the most betalain content compared to distilled water and higher ethanol concentrations (50% and 70%) in one study nih.gov. Pure ethanol or high ethanolic concentrations may not be ideal for extracting bioactive compounds, and the yield can decrease at ethanol-to-water ratios greater than 1:1 nih.gov.

Aqueous-ethanol mixtures have been shown to be effective for the maximal recovery of beetroot this compound, outperforming water or ethanol used alone cabidigitallibrary.org. For instance, aqueous-ethanol combined extraction treatment yielded the highest total this compound (92.27 ± 4.92 mg/g) compared to water extracts (76.34 ± 5.47 mg/g) and ethanolic extracts (31.99 ± 3.49 mg/g) cabidigitallibrary.org. Dilute methanol (1:1 v/v) has also shown effectiveness in extracting this compound, particularly betaxanthins, from beet greens ijpsr.com.

| Solvent | Concentration (v/v) | Observed Effect on Betalain Extraction | Source |

|---|---|---|---|

| Water | 100% | Effective for betacyanins and betaxanthins | nih.gov |

| Ethanol | 30% | Recovered most betalain content | nih.gov |

| Ethanol | > 20% | May be unsuitable for betacyanins | nih.gov |

| Ethanol | 100% | Reduced betacyanin and betaxanthin content | nih.gov |

| Ethanol:Water | 20:80 to 50:50 | Crucial for thorough extraction | nih.gov |

| Aqueous-ethanol | Various | Suitable for maximal recovery | cabidigitallibrary.org |

| Dilute Methanol | 1:1 | Effective, particularly for betaxanthins | ijpsr.com |

| Methanol-Water | 20:80 | Best for betacyanin extraction from Opuntia joconostle fruit pulp at 15°C, 10 min | researchgate.net |

Advanced and Emerging Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction technologies have been explored for this compound researchgate.netresearchgate.net. These methods often offer improved efficiency, reduced solvent usage, and shorter processing times researchgate.netresearchgate.net.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse and generate localized high temperatures and pressures. This process can disrupt plant cell walls, enhancing the release of intracellular compounds like this compound journalair.com. UAE is considered a green and efficient method journalair.com.

Research indicates that UAE can significantly improve the extraction of this compound compared to traditional methods journalair.comresearchgate.net. Studies have shown increased concentrations of both betacyanins and betaxanthins using UAE journalair.com. For example, one study reported a 16.1% increase in betacyanin and a 10.9% increase in betaxanthin concentrations from beetroot using UAE with an aqueous solution journalair.com.

Optimal conditions for UAE of this compound can vary depending on the plant material and solvent used. Factors such as sonication time, temperature, solvent concentration, and solid-to-solvent ratio influence the extraction efficiency researchgate.netniscpr.res.in. Studies have identified optimal conditions, such as 90 minutes of sonication at 52°C in 25% aqueous ethanol for extracting betacyanins (4.2 mg/g) and betaxanthins (2.80 mg/g) from red beet, yielding higher concentrations than conventional methods researchgate.net. Another study on beetroot waste stalks found optimal conditions at a power intensity of 79.801 W/cm², solid-solvent ratio of 22.4 g/ml, and sonication time of 26.7 minutes, achieving maximum betacyanin (3 mg/g) and betaxanthin (4.36 mg/g) yields niscpr.res.in.

UAE has been found to be particularly suitable for extracting this compound and polyphenols from dried beet pulp waste, with ethanol/water-based solvent mixtures being more effective than single solvents researchgate.netacs.org.

| Source | Solvent | Conditions (Temperature, Time, Other) | Betacyanin Yield (mg/g) | Betaxanthin Yield (mg/g) | Source |

|---|---|---|---|---|---|

| Red Beet | 25% Aqueous Ethanol | 52°C, 90 min | 4.2 | 2.80 | researchgate.net |

| Beetroot Waste Stalks | Not specified | 79.801 W/cm² power, 26.7 min, 22.4 g/ml S/L ratio | 3.0 | 4.36 | niscpr.res.in |

| Beetroot | Aqueous solution | Ultrasonication applied | 16.1% increase vs. conventional | 10.9% increase vs. conventional | journalair.com |

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, leading to rapid heating and increased pressure within the cells. This internal pressure can cause cell disruption, facilitating the release of this compound into the solvent researchgate.net. MAE offers advantages such as reduced extraction time and solvent consumption compared to conventional methods undip.ac.id.

MAE has demonstrated effectiveness in extracting this compound from various sources, including red beet and amaranth (B1665344) flowers undip.ac.idresearchgate.netscientificwebjournals.com. Studies have shown that MAE can achieve equivalent betalain extraction levels in significantly shorter times than conventional methods undip.ac.idresearchgate.net. For instance, one study reported that only 2-3 minutes of MAE were required to obtain a pigment level equivalent to 60 minutes of conventional extraction researchgate.net.

Key parameters influencing MAE efficiency include microwave power, extraction time, solid-to-solvent ratio, and solvent type researchgate.netundip.ac.idresearchgate.net. Higher microwave power settings generally lead to increased betacyanin and betaxanthin content undip.ac.id. The addition of citric acid to the solvent can also enhance betacyanin yield by creating an acidic environment that promotes stability undip.ac.id. Optimal conditions for MAE of this compound from Celosia argentea var. cristata were found to be 200 W microwave power, 66 seconds treatment period, and a solid-to-solvent ratio of 1:20 g/ml, yielding 9.11 mg/g this compound researchgate.net. For red beets, a combination of citric acid and ethanol at 600 W power delivered a high betacyanin yield (59.28 mg/100g) undip.ac.id.

MAE has also been explored in combination with other techniques, such as microwave pretreatment followed by supercritical fluid extraction ijcce.ac.irijcce.ac.ir.

| Source | Solvent | Conditions (Microwave Power, Time, S/L Ratio) | Betalain Yield (mg/g or mg/100g) | Source |

|---|---|---|---|---|

| Celosia argentea var. cristata | Not specified | 200 W, 66 s, 1:20 g/ml | 9.11 | researchgate.net |

| Red Beet | Ethanol + Citric Acid | 600 W | 59.28 mg/100g Betacyanin | undip.ac.id |

| Red Beet (diced) | Not specified | 400 W, 90-120 s (Betanines), 140-150 s (Betaxanthins) | Highest recovery for respective pigments | researchgate.net |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a substance, typically carbon dioxide, above its critical temperature and pressure as the extraction solvent ijcce.ac.ir. Supercritical carbon dioxide (scCO2) is a popular choice due to its non-toxicity, non-flammability, and ease of removal from the extracted product ijcce.ac.ir. SFE can be particularly useful for extracting heat-sensitive compounds like this compound as it can be performed at relatively low temperatures ijcce.ac.irijcce.ac.ir.

While scCO2 is generally effective for non-polar compounds, its efficiency for extracting polar compounds like this compound can be improved by adding a co-solvent, such as ethanol or water ijcce.ac.irnih.gov. SFE offers advantages such as reduced or eliminated organic solvent usage, potentially leading to cleaner extracts ijcce.ac.ir.

Research on SFE of this compound has investigated the effects of parameters such as pressure, temperature, CO2 flow rate, and the type and concentration of co-solvent ijcce.ac.irnih.gov. Higher pressures can favor the extraction of betalain-rich extracts nih.gov. Optimal conditions for SFE of this compound from beetroot using microwave pretreatment were found to be a temperature of 45°C, pressure of 27.5 MPa, CO2 flow rate of 2 mL/min, and microwave power of 300W mdpi.comijcce.ac.irijcce.ac.ir.

SFE has been applied to extract this compound from various sources, including beetroot and pitaya peel ijcce.ac.irijcce.ac.irnih.gov. Studies have shown that SFE can be an effective method for recovering this compound, sometimes yielding extracts with high antioxidant activity nih.govmdpi.com. The use of ethanol as a co-solvent in SFE of pitaya peel provided more bioactive fractions and achieved good separation of this compound nih.gov.

| Source | Supercritical Fluid | Co-solvent | Conditions (Temperature, Pressure, Flow Rate, Other) | Observed Outcome | Source |

|---|---|---|---|---|---|

| Beetroot | scCO2 | Not specified | 45°C, 27.5 MPa, 2 mL/min CO2, 300W microwave pre-treatment | Optimal extraction efficiency, preserved phytochemicals | mdpi.comijcce.ac.irijcce.ac.ir |

| Pitaya Peel | scCO2 | Ethanol 15% v/v | 35°C, 400 bar | Highest extraction yield (species dependent) | nih.gov |

| Pitaya Peel | scCO2 | Ethanol 100% | Not specified | Provided more bioactive fractions, good separation | nih.gov |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique that utilizes elevated temperatures and pressures to enhance the extraction of compounds from solid matrices researchgate.net. This method can offer advantages such as high reproducibility, ease of automation, and extraction in an oxygen- and light-free environment, which helps in preserving sensitive compounds like this compound researchgate.net. The increased pressure facilitates better penetration of the solvent into the plant cells, and elevated temperatures can increase the solubility and mass transfer rate of the target compounds researchgate.net.

Research has explored the application of PLE for betalain extraction from sources like Opuntia stricta fruits and beetroot residues researchgate.netresearchgate.net. Studies have investigated the effect of parameters such as solvent composition (e.g., ethanol-water mixtures) and temperature on the extraction yield researchgate.net. For instance, a study on Opuntia dillenii whole fruits using PLE found that a 50% ethanol in water solution at 25 °C yielded a high betalain content of 2.34 ± 0.18 mg/g researchgate.net. PLE has been shown to enhance the extraction of certain this compound, such as neobetanin, compared to conventional methods researchgate.net.

Membrane-Based Techniques (e.g., Loose Reverse Osmosis (LRO), Reverse Osmosis (RO))

Membrane-based techniques, such as Loose Reverse Osmosis (LRO) and Reverse Osmosis (RO), offer non-thermal approaches for the separation and concentration of this compound from plant extracts a-z.luresearchgate.net. These methods utilize semipermeable membranes to selectively retain or permeate compounds based on their size, charge, and physicochemical interactions with the membrane mdpi.com. Membrane technology is considered effective for producing betalain-rich extracts with reduced levels of undesirable compounds like salts and nitrates researchgate.netdpi.qld.gov.au.

Studies have demonstrated the efficiency of LRO membranes in betalain processing. One study showed that an LRO membrane was highly efficient, achieving up to 96% salt removal and 47% removal of other dissolved solids while retaining approximately 98% of the pigment in the betalain-rich extract from beetroot researchgate.netdpi.qld.gov.au. RO membranes have also been used to concentrate this compound, with studies reporting significant increases in the concentration of betacyanins, betaxanthins, and total this compound after filtration of beetroot flesh and peel extracts mdpi.com. For example, RO filtration of beetroot flesh extract increased betacyanins by 5.2 times, betaxanthins by 6.1 times, and total this compound by 5.5 times mdpi.com.

| Membrane Type | Salt Removal (%) | Dissolved Solids Removal (%) | Betalain Retention (%) | Source |

| Loose Reverse Osmosis (LRO) | ~96 researchgate.netdpi.qld.gov.au | ~47 researchgate.netdpi.qld.gov.au | ~98 researchgate.netdpi.qld.gov.au | Beetroot |

| Reverse Osmosis (RO) | High (retains all) uq.edu.au | High (retains all) uq.edu.au | ~99 uq.edu.au | Beetroot |

| 1 kD Membrane | Up to 94 uq.edu.au | Up to 50 uq.edu.au | ~92 uq.edu.au | Beetroot |

Membrane processes can also be integrated with other techniques, such as enzyme treatment, for clarification and enhanced filtration of beetroot juice researchgate.net.

Aqueous Two-Phase Extraction (ATPE)

Aqueous Two-Phase Extraction (ATPE) is a liquid-liquid extraction technique that has emerged as a promising method for the downstream processing of biomolecules, including this compound ijcea.orgresearchgate.net. ATPE systems are typically formed by mixing two incompatible polymers or a polymer and a salt in water above critical concentrations, resulting in the formation of two distinct aqueous phases ijcea.org. This technique offers advantages such as a biocompatible environment, high capacity, low interfacial tension, and high selectivity, making it suitable for the recovery of sensitive biological products ijcea.orgresearchgate.net.

ATPE has been explored for the extraction and purification of this compound from sources like beetroot and Bougainvillea glabra bracts a-z.luresearchgate.net. The partitioning behavior of this compound in ATPE systems is influenced by factors such as the type and concentration of phase-forming components, molecular weight of the polymer, pH, and temperature ijcea.orgresearchgate.net. Studies have shown that ATPE can achieve differential partitioning of this compound and sugars, which is desirable for obtaining low-sugar betalain extracts researchgate.netnih.gov. For instance, in an ATPE system applied to beetroot extract, this compound partitioned primarily to the top phase (about 70-75%), while sugars partitioned to the bottom phase (about >90%) at a higher tie line length (34%) researchgate.net. ATPE has also been used to separate and concentrate this compound from Bougainvillea glabra bracts, demonstrating the partitioning of both betacyanins and betaxanthins between the phases a-z.lu.

| Source | ATPS System Example | Key Finding | Citation |

| Beetroot | PEG/(NH₄)₂SO₄ researchgate.net | Differential partitioning of this compound and sugars achieved. researchgate.net | researchgate.net |

| Bougainvillea glabra bracts | Not specified in detail a-z.lu | Separation and concentration of this compound; partial partitioning of betacyanins and betaxanthins. a-z.lu | a-z.lu |

| Escontria chiotilla (cactus fruit) | Ethyl alcohol - KH₂PO₄/K₂HPO₄ nih.gov | Obtained low-sugar betacyanin extracts; TLL and phase volume ratio were significant factors. nih.gov | nih.gov |

Pulsed Electric Field (PEF) Assisted Extraction

Pulsed Electric Field (PEF) assisted extraction is a non-thermal technique that utilizes short pulses of high voltage electricity to induce electroporation in plant cell membranes mdpi.comrsc.org. This process increases the permeability of the cell walls, facilitating the release of intracellular compounds like this compound into the extraction medium mdpi.comrsc.org. PEF is considered an environmentally friendly and efficient method for enhancing the extraction yield and reducing the processing time compared to conventional methods rsc.orgjuniperpublishers.com.

Studies have investigated the application of PEF for betalain extraction from beetroot mdpi.comjuniperpublishers.comresearchgate.net. Research has shown that PEF treatment can significantly increase the extraction efficiency of this compound, including betanin and vulgaxanthin mdpi.comresearchgate.net. For example, applying PEF at an intensity of 4.38 kV/cm with 20 pulses increased the yield of betanin and vulgaxanthin extraction from beetroot cylinders by 329% and 244%, respectively, compared to untreated samples mdpi.comresearchgate.net. Another study reported that PEF treatment at 7 kV/cm enabled 90% betanine (B8075291) extraction in 35 minutes, which was five times faster than non-PEF-treated samples juniperpublishers.comresearchgate.net. The effectiveness of PEF is influenced by parameters such as electric field strength, pulse number, and treatment time mdpi.com.

| Source | PEF Parameters (Example) | Effect on Betalain Extraction | Citation |

| Beetroot | 4.38 kV/cm, 20 pulses | Increased betanin yield by 329%, vulgaxanthin by 244%. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Beetroot | 7 kV/cm, 5 pulses, 2 µs | Achieved 90% betanin release in 35 minutes. juniperpublishers.comresearchgate.net | juniperpublishers.comresearchgate.net |

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is a technique that employs cell-wall-degrading enzymes to break down the plant cell matrix, thereby facilitating the release of intracellular compounds like this compound mdpi.comresearchgate.net. This method can enhance the extraction yield and reduce the extraction time and temperature compared to conventional methods researchgate.nethcmuaf.edu.vn. Enzymes commonly used in EAE for this compound include cellulase (B1617823), xylanase, and pectinase (B1165727), which target the main components of plant cell walls researchgate.net.

Studies have explored the optimization of EAE for betalain extraction from sources such as beetroot and red beetroot waste researchgate.nethcmuaf.edu.vnacs.org. Research has investigated the effect of enzyme concentration, extraction temperature, and extraction time on the betalain yield hcmuaf.edu.vn. For instance, an enzymatic mixture of cellulase (37%), xylanase (35%), and pectinase (28%) was found to be effective for extracting this compound from beetroot at 25°C over 240 minutes researchgate.net. Another study optimizing ultrasound-assisted enzymatic extraction (UAEE) of this compound from red beetroot found optimal conditions at an enzyme concentration of 32.1 U/mL, extraction temperature of 40°C, and extraction time of 117 minutes, resulting in a betalain yield of 550.51 ± 25.76 mg/L hcmuaf.edu.vnhcmuaf.edu.vn. While EAE can be effective, some studies have noted that this compound may be less stable in wet pulp when using EAE compared to other methods like ultrasound-assisted extraction acs.org.

| Source | Enzyme Type (Example) | Optimal Conditions (Example) | Betalain Yield (Example) | Citation |

| Beetroot | Cellulase, Xylanase, Pectinase mixture researchgate.net | 25 U/g enzymatic mix, 25°C, 240 min researchgate.net | Not specified in detail | researchgate.net |

| Red Beetroot | Not specified in detail hcmuaf.edu.vnhcmuaf.edu.vn | 32.1 U/mL enzyme, 40°C, 117 min hcmuaf.edu.vnhcmuaf.edu.vn | 550.51 ± 25.76 mg/L hcmuaf.edu.vnhcmuaf.edu.vn | hcmuaf.edu.vnhcmuaf.edu.vn |

Betalain Purification and Isolation Protocols

Following extraction, purification and isolation techniques are necessary to obtain this compound in higher purity, free from interfering substances such as sugars, polyphenols, and other phytochemicals whiterose.ac.uk.

Chromatographic Separation Techniques (e.g., Ion Exchange Chromatography, Adsorption Chromatography, Gel Filtration)

Chromatographic separation techniques are widely used for the purification and isolation of this compound from complex plant extracts researchgate.netwhiterose.ac.uk. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase creative-proteomics.com.

Ion Exchange Chromatography: This technique separates compounds based on their charge creative-proteomics.com. This compound are charged molecules, making ion exchange chromatography a suitable method for their purification scribd.com. Studies have shown ion exchange chromatography to be an efficient method for purifying betanin from various samples researchgate.net. However, fractions obtained may contain high amounts of salt researchgate.net.

Adsorption Chromatography: This method utilizes a solid adsorbent stationary phase to separate components based on their differential adsorption forces creative-proteomics.com. Adsorbents like polyamide and polyvinylpyrrolidone (B124986) (Polyclar AT) have been used in adsorption chromatography for betalain separation scribd.com. This technique is suitable for separating non-ionic compounds and isomers creative-proteomics.com.

Gel Filtration Chromatography: Also known as size exclusion chromatography, this technique separates molecules based on their size creative-proteomics.com. Larger molecules that cannot enter the pores of the gel particles elute faster, while smaller molecules that can enter the pores have a longer retention time creative-proteomics.com. Gel filtration chromatography using supports like Sephadex G-25 and Sephadex LH-20 has been applied for the separation of this compound researchgate.net. This method is effective for separating this compound from larger molecules like proteins and polysaccharides creative-proteomics.com.

Other chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC) and counter-current chromatography (CCC), are also employed for betalain separation and purification, offering high resolution and the ability to obtain pure compounds researchgate.netresearchgate.net. HPLC is a widely used method for both quantitative and semi-preparative work on this compound researchgate.netscribd.com.

| Technique | Principle of Separation | Common Stationary Phases (Examples) | Application for this compound | Citation |

| Ion Exchange Chromatography | Charge | Q-Sepharose, Dowex 50W (cation-exchange) researchgate.netscribd.com | Efficient for betanin purification; fractions may contain salt. researchgate.net | researchgate.netscribd.com |

| Adsorption Chromatography | Adsorption forces | Polyamide, Polyclar AT (polyvinylpyrrolidone) scribd.com | Used for separating individual constituents. scribd.com | scribd.com |

| Gel Filtration Chromatography | Size | Sephadex G-25, Sephadex LH-20 researchgate.netscribd.com | Separation from larger molecules; purification. researchgate.netscribd.com | researchgate.netscribd.com |

Compound Names and PubChem CIDs

Countercurrent Chromatography (e.g., Semipreparative HPCCC)

Countercurrent chromatography (CCC), including its high-performance variant (HPCCC), is a support-free liquid chromatography technique that utilizes two immiscible liquid phases. The stationary phase is retained in the column by a centrifugal field, while the mobile phase is pumped through. This liquid-liquid nature eliminates the issue of irreversible sample adsorption onto a solid support, a problem often encountered with traditional chromatography methods like silica (B1680970) gel, which can lead to sample loss and degradation of labile compounds such as this compound. researchgate.netfishersci.cabetaelegans.comconicet.gov.ar

HPCCC has been successfully applied for the isolation and purification of this compound from various sources, including red beetroot (Beta vulgaris L.) and Gomphrena globosa L. flowers. researchgate.netfishersci.caconicet.gov.arwikipedia.org The technique allows for the separation of complex mixtures of this compound, including betacyanins and their decarboxylated and dehydrogenated derivatives. conicet.gov.arwikipedia.org

Effective separation of this compound by HPCCC relies heavily on the selection of appropriate two-phase solvent systems. Two primary types of solvent systems have been highlighted for betalain separation using CCC: those containing ion-pair reagents and highly polar systems containing ammonium (B1175870) sulfate (B86663). researchgate.netcartrite.co.uk

Studies have demonstrated the efficacy of specific solvent systems for purifying this compound from processed red beet juice. One such system is a highly polar, high salt concentration system composed of 1-propanol-acetonitrile-saturated ammonium sulfate solution-water (1:0.5:1.2:1, v/v/v/v) used in tail-to-head mode. This system facilitated the purification of compounds such as 2-decarboxy-betanin/-isobetanin, 2,17-bidecarboxy-betanin/-isobetanin, and neobetanin. wikipedia.org Another effective system utilizes ion-pair reagents, such as heptafluorobutyric acid (HFBA), in a mixture like tert-butyl methyl ether (TBME)-1-butanol-acetonitrile-water (acidified with 0.7% HFBA) (2:2:1:5, v/v/v/v) in head-to-tail mode. This system enabled the purification of 2,17-bidecarboxy-betanin/-isobetanin and neobetanin, among other derivatives. researchgate.netwikipedia.org

The application of HPCCC has allowed for the isolation of pure betalain compounds on a larger scale, which is beneficial for further research and potential industrial use. conicet.gov.ar

Flash Chromatography for Betalain Isolation

Flash chromatography is a widely used column chromatography technique known for its convenience and speed, making it suitable for isolating unstable compounds. thegoodscentscompany.comnih.gov Although traditional chromatography methods like ion exchange and gel chromatography have been commonly used for betalain purification, flash chromatography has recently been explored as a novel approach. cartrite.co.ukthegoodscentscompany.comnih.govthegoodscentscompany.com

A study demonstrated the successful application of flash chromatography for the purification of major this compound from beetroot and prickly pear for the first time. thegoodscentscompany.comnih.govbetaelegans.com The method involved using a gradient elution with acetonitrile (B52724) containing 0.1% (v/v) formic acid as the mobile phase. nih.govbetaelegans.com

This flash chromatography method proved effective in obtaining high yields and purities of individual this compound. For instance, purities of 97% for betanin, 95% for indicaxanthin (B1234583), 79% for vulgaxanthin I, and 52% for neobetanin were reported, as confirmed by reverse-phase HPLC analysis. nih.govbetaelegans.com The pigment yields obtained ranged from 120 to 487 mg per 100 g of powdered raw material. nih.govbetaelegans.com

Compared to preparative HPLC, flash chromatography demonstrated significantly higher yields, with betanin yield being reported as 13 times higher. nih.gov This highlights flash chromatography as a promising method for the efficient isolation of this compound.

Optimization of Purification Parameters for Enhanced Yield and Purity

Optimizing purification parameters is critical for maximizing the yield and purity of betalain compounds, given their sensitivity to environmental conditions. While extensive research has focused on optimizing betalain extraction parameters such as temperature, time, solvent concentration, and pH biorxiv.orgmostwiedzy.plbetaelegans.commetabolomicsworkbench.orghmdb.cabetaelegans.comfrontiersin.org, optimization in the context of chromatographic purification methods primarily revolves around selecting the most effective stationary and mobile phases and elution conditions.

For countercurrent chromatography, the choice of the two-phase solvent system is paramount. As discussed in section 4.3.2, research has identified specific solvent systems, such as highly polar high-salt systems and those incorporating ion-pair reagents like TFA or HFBA, that are effective for separating different this compound and their derivatives. researchgate.netcartrite.co.ukwikipedia.org The composition and ratio of the solvent components, as well as the operational mode (head-to-tail or tail-to-head), are key parameters that are optimized through experimentation to achieve the desired separation efficiency and recovery. researchgate.netwikipedia.org The flow rate of the mobile phase is another parameter that influences separation, with lower flow rates sometimes preferred to enhance separation in HPCCC systems. conicet.gov.ar

In flash chromatography, the optimization of the mobile phase composition and gradient profile is crucial. The study applying flash chromatography for betalain purification utilized preliminary tests to determine an effective gradient procedure using acetonitrile with a small percentage of formic acid. nih.govbetaelegans.com The concentration range and the steepness of the gradient directly impact the resolution and elution time of the different this compound, thereby affecting purity and yield. The selection of the stationary phase, although less varied than in other chromatographic techniques, also plays a role in the separation characteristics.

Analytical Techniques for Betalain Characterization and Quantification

Spectroscopic Methodologies for Betalain Analysis

Spectroscopic methods provide valuable information about the light absorption properties and structural characteristics of betalains.

UV-Visible Spectroscopy for Qualitative and Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the qualitative and quantitative analysis of this compound, leveraging their distinct light absorption properties due to the presence of conjugated double bonds nih.govmdpi.comscribd.com. Betacyanins typically exhibit a maximum absorption in the visible region between 535 and 540 nm, contributing to their red-violet color, while betaxanthins show a maximum absorption between 460 and 480 nm, resulting in their yellow-orange coloration embrapa.brnih.govsci-hub.semdpi.compreprints.org.

Qualitative analysis using UV-Vis spectroscopy involves identifying the presence of betacyanins and betaxanthins based on their characteristic absorption maxima. The position of these maxima can be influenced by factors such as solvent and pH embrapa.brnih.gov. For instance, a shift in the maximum absorption to 480–540 nm is characteristic of betacyanins sci-hub.se.

Quantitative analysis of this compound by UV-Vis spectroscopy is commonly performed by measuring the absorbance at the respective maximum wavelength for betacyanins (around 535-538 nm) and betaxanthins (around 480 nm) nih.govtandfonline.commdpi.comunilasalle.edu.brnih.gov. The concentration of this compound can be calculated using the Beer-Lambert law, which relates absorbance to concentration, molar extinction coefficient (ε), and path length nih.govtandfonline.commdpi.comunilasalle.edu.brresearchgate.net.

The formula for calculating betalain content (BLC) is often expressed as: BLC [mg/L] = (A × DF × MW × 1000) / (ε × l) Where: A = absorption value DF = dilution factor MW = molecular weight (e.g., 550 g/mol for betanin, 308 g/mol for vulgaxanthin I) tandfonline.comunilasalle.edu.br ε = molar extinction coefficient (e.g., 60,000 L/mol·cm for betanin, 48,000 L/mol·cm for vulgaxanthin I in water) nih.govtandfonline.comunilasalle.edu.brresearchgate.net l = path length (1 cm) tandfonline.comunilasalle.edu.br

UV-Vis spectroscopy is often used as a straightforward and inexpensive method for determining the total betacyanin and betaxanthin content in samples researchgate.net. However, it has limitations, particularly in complex mixtures where overlapping spectra from other compounds can interfere with accurate quantification scribd.comresearchgate.net. Therefore, it is frequently used in conjunction with chromatographic techniques for more precise analysis researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D/2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a powerful tool for the structural elucidation of this compound embrapa.brsci-hub.se. NMR provides detailed information about the arrangement of atoms within a molecule, including chemical shifts, coupling constants, and spatial relationships between nuclei sci-hub.seemerypharma.com.

Early NMR studies of this compound were often limited due to the instability of these pigments under the acidic conditions typically used for analysis embrapa.brnih.gov. However, the development of new solvent systems and techniques allowing for analysis at near-neutral pH has significantly improved the application of NMR to this compound embrapa.brnih.gov.

1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the types and numbers of hydrogen and carbon atoms in the molecule emerypharma.com. For this compound, ¹H NMR can reveal characteristic signals for protons in the 1,7-diazaheptamethin moiety and other structural features sci-hub.se. For instance, chemical shifts for this moiety in acidified DOH are typically in the range of 5.2–6.0 ppm, 5.8–6.5 ppm, and 7.5–8.6 ppm sci-hub.se. Coupling constants, such as the approximately 12 Hz coupling (J11–12 for betacyanins and J2–3 for betaxanthins) and approximately 6.4 Hz coupling (J14a–15/J4a–5 and J14b–15/J4b–5) in acidified CD3OD, also provide valuable structural insights sci-hub.se.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlated Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between atoms and confirming structural assignments sci-hub.seemerypharma.commdpi.comcabidigitallibrary.org. COSY and TOCSY reveal correlations between coupled protons within a spin system, while HSQC and HMBC provide information about carbon-proton connectivity, including both direct (HSQC) and long-range (HMBC) correlations sci-hub.seemerypharma.commdpi.comcabidigitallibrary.org. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about the spatial proximity of protons mdpi.comcabidigitallibrary.org.

NMR spectroscopy has been successfully used to elucidate the structures of various this compound, including betacyanins and betaxanthins, and to identify structural modifications such as decarboxylation and dehydrogenation embrapa.brsci-hub.semdpi.comresearchgate.net. For example, NMR has been used to confirm the positional substitution of sugar moieties in this compound like gomphrenin I cabidigitallibrary.org. Despite advancements, limitations in ¹³C NMR for this compound due to acidic conditions may still exist sci-hub.se.

Chromatographic Techniques for Betalain Separation and Identification

Chromatographic techniques are indispensable for separating complex mixtures of this compound found in natural sources, allowing for the identification and analysis of individual compounds.

High-Performance Liquid Chromatography (HPLC) (Analytical and Preparative)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in various plant matrices sci-hub.senih.govresearchgate.neticm.edu.ploup.comnih.gov. Both analytical and preparative scale HPLC are employed, depending on the objective sci-hub.seicm.edu.pl. Analytical HPLC is used for qualitative and quantitative analysis of the betalain profile, while preparative HPLC is used to isolate larger quantities of individual this compound for further characterization or applications sci-hub.seicm.edu.ploup.com.

Reversed-phase HPLC (RP-HPLC) is commonly employed for betalain separation, typically using C18 columns sci-hub.setandfonline.commdpi.comresearchgate.net. The mobile phase often consists of a gradient system involving acidified water (e.g., with formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) sci-hub.setandfonline.commdpi.comicm.edu.pl. The specific gradient program is optimized to achieve effective separation of the diverse betalain compounds present in a sample sci-hub.setandfonline.commdpi.comicm.edu.pl.

HPLC is often coupled with UV-Vis or Photodiode Array (PDA) detectors, which monitor the absorbance of the eluting compounds at specific wavelengths corresponding to the absorption maxima of betacyanins and betaxanthins (e.g., 535-540 nm and 480 nm, respectively) sci-hub.senih.govmdpi.comresearchgate.netscielo.org.mx. This allows for the detection and quantification of separated this compound based on their spectral properties and retention times sci-hub.senih.govmdpi.comresearchgate.netscielo.org.mx. Comparing retention times and UV-Vis spectra with those of known standards or published data is a common method for tentative identification sci-hub.semdpi.com.

HPLC has been successfully applied to separate and characterize numerous this compound from various sources, including red beet, prickly pear, and amaranth (B1665344) sci-hub.seresearchgate.neticm.edu.ploup.comresearchgate.net. Studies have shown the ability of HPLC to separate complex mixtures of betacyanins and betaxanthins, including acylated and decarboxylated derivatives icm.edu.ploup.com. For example, RP-HPLC has been used to characterize 16 betacyanins and three betaxanthins from plants in the Amaranthaceae family oup.comresearchgate.net.

Preparative HPLC allows for the isolation of purified betalain compounds in sufficient quantities for detailed structural analysis by techniques like NMR or for use as standards sci-hub.seicm.edu.ploup.com.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-TOF-MS) for Identification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), including techniques like LC-Time-of-Flight-Mass Spectrometry (LC-TOF-MS), is a powerful hyphenated technique widely used for the identification and metabolite profiling of this compound in complex biological samples embrapa.brsci-hub.senih.govresearchgate.netresearchgate.netscispace.commdpi.comnih.gov. LC-MS combines the separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry.

In LC-MS, the separated this compound eluting from the HPLC column are introduced into a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z) sci-hub.seresearchgate.netscispace.com. Electrospray ionization (ESI) is a commonly used ionization technique for this compound, typically operated in positive ion mode sci-hub.semdpi.com.

Mass spectrometry provides molecular weight information and, through fragmentation (MS/MS or tandem MS), yields characteristic fragment ions that are crucial for structural identification sci-hub.seresearchgate.netscispace.commdpi.comnih.gov. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, provide accurate mass measurements, allowing for the determination of elemental composition and increasing confidence in identification sci-hub.seresearchgate.netscispace.comresearchgate.net.

LC-MS is invaluable for identifying known and unknown this compound in complex extracts sci-hub.seresearchgate.netscispace.commdpi.comnih.gov. By comparing the retention time, molecular ion mass, and fragmentation pattern with databases or reference standards, specific betalain compounds can be identified sci-hub.semdpi.comnih.gov. LC-MS/MS can reveal characteristic fragment ions for different betalain classes; for instance, a fragment at m/z 389 (corresponding to protonated betanidin) is often observed for (iso)betanin-like compounds sci-hub.semdpi.com.

Metabolite profiling using LC-MS allows for the comprehensive analysis of the diverse range of this compound and their derivatives present in a sample researchgate.netscispace.commdpi.comnih.gov. Studies have utilized LC-MS to identify a large number of betacyanins and betaxanthins, including various acylated, decarboxylated, and dehydrogenated forms researchgate.netscispace.commdpi.comnih.gov. For example, LC-MS analysis of red amaranth identified 30 betacyanins and 13 betaxanthins researchgate.netscispace.com. LC-MS/MS has also been used to identify this compound in challenging matrices like rat plasma mdpi.com.

The combination of LC separation and MS detection provides high sensitivity and specificity, making it a powerful tool for both targeted analysis of specific this compound and untargeted profiling of the betalain metabolome sci-hub.senih.govresearchgate.netmdpi.com.

Quantitative Analytical Approaches for Betalain Content

Quantifying the total and individual betalain content in various samples is essential for nutritional analysis, quality control, and research purposes. Several quantitative analytical approaches are employed, often utilizing the spectroscopic and chromatographic techniques described above cabidigitallibrary.org.

Spectrophotometry (UV-Vis spectroscopy) is a common and relatively simple method for the quantitative determination of total betacyanins and betaxanthins based on their characteristic absorbance maxima nih.govtandfonline.commdpi.comunilasalle.edu.brnih.govresearchgate.netresearchgate.net. This method is useful for a quick estimation of the total pigment content, but it may not provide accurate quantification of individual this compound in complex mixtures due to spectral overlap scribd.comresearchgate.net.

HPLC coupled with UV-Vis or PDA detection is widely used for the quantitative analysis of individual this compound sci-hub.setandfonline.commdpi.comoup.comresearchgate.net. After chromatographic separation, the concentration of each betalain can be determined by measuring the peak area or height at the appropriate wavelength and comparing it to a calibration curve prepared using external standards tandfonline.commdpi.com. This approach allows for the quantification of multiple this compound in a single analysis, providing a more detailed profile than total pigment measurements by spectrophotometry mdpi.comresearchgate.net. Studies have used HPLC-assisted quantification to determine the levels of individual this compound in sources like table beets and prickly pear mdpi.comresearchgate.net.

LC-MS can also be used for quantitative analysis, offering high sensitivity and specificity, particularly for complex matrices or when analyzing low-abundance this compound sci-hub.senih.govresearchgate.netmdpi.commdpi.com. Quantification by LC-MS is typically performed using internal or external standards and monitoring specific ions corresponding to the target this compound mdpi.commdpi.com. This method is particularly valuable for metabolite profiling studies where the accurate quantification of numerous compounds is required mdpi.com.

It is important to note that the accuracy of quantitative analysis can be influenced by factors such as the efficiency of betalain extraction from the sample matrix, the stability of this compound during analysis, and the availability of appropriate standards embrapa.brscribd.comunilasalle.edu.brfrontiersin.org. Different extraction methods and analytical protocols can lead to variations in reported betalain content unilasalle.edu.br. Therefore, standardized analytical methods are crucial for ensuring consistent and comparable results unilasalle.edu.br.

Detailed research findings on betalain content in various sources highlight the variability depending on the plant species, cultivar, and extraction method. For example, red beet roots have been reported to contain between 30.9 and 445 mg of betacyanins/100 g and 16.3 to 242 mg of betaxanthins/100 g nih.gov. Prickly pear fruits have shown betalain contents varying from 0.05 to 5.29 mg/g fresh weight, with betaxanthin totals ranging from 0.12 to 2.86 mg/g fresh weight in different cultivars researchgate.net. Red amaranth leaves and inflorescences have been identified as sources of various betacyanins and betaxanthins, with LC-MS analysis defining the composition researchgate.netscielo.org.mxscispace.com.

Here is a sample data representation based on reported findings:

| Source | Betacyanin Content (mg/100g) | Betaxanthin Content (mg/100g) | Method Used | Reference |

| Red Beet Roots | 30.9 - 445 | 16.3 - 242 | Spectrophotometry | nih.gov |

| Prickly Pear | 5 - 529 (mg/g FW) | 12 - 286 (mg/g FW) | Spectrophotometry/HPLC | researchgate.net |

| Red Amaranth | Not specified as range | Not specified as range | LC-MS | researchgate.netscispace.com |

Note: FW indicates fresh weight. Betalain content can vary significantly based on the specific cultivar, growing conditions, and extraction/analytical methods used.

Ongoing research continues to focus on developing and improving analytical methods for this compound to ensure accurate and reliable quantification, which is essential for understanding their distribution, stability, and potential applications unilasalle.edu.br.

Comparative Methodologies for Betalain Quantification

Several methods exist for quantifying this compound, with spectrophotometry and High-Performance Liquid Chromatography (HPLC) being among the most common. Spectrophotometric methods are often considered simple and inexpensive for determining the total content of betacyanins and betaxanthins. mostwiedzy.pl These methods typically involve measuring absorbance at specific wavelengths, such as 480 nm for betaxanthins and 538 nm for betacyanins. unilasalle.edu.br Calculations often utilize the molecular weight and molar extinction coefficient of the specific this compound being analyzed. unilasalle.edu.br

HPLC, often coupled with detectors like DAD (Diode Array Detector) or mass spectrometry (MS), provides more precise information on the phytochemical composition by separating and quantifying individual this compound. mostwiedzy.pl Comparative studies have shown that while spectrophotometric and HPLC methods can yield consistent results for purified or undegraded samples, discrepancies may arise when degradation products or interfering substances are present. researchgate.net In such cases, HPLC is the preferred method. researchgate.net The combination of liquid chromatography with high-resolution mass spectrometry is recommended for detailed metabolomics studies due to its ability to identify and quantify a large number of phytochemicals. mostwiedzy.pl

Research has demonstrated that betalain content estimated by spectrophotometric and HPLC analyses can be highly consistent, validating rapid extraction and quantification methods for comparative analysis. frontiersin.orgnih.gov

Factors Influencing Analytical Accuracy and Precision

The accuracy and precision of betalain analysis can be influenced by several factors, including the extraction process, the type of solvent used, and the stability of the betalain compounds. unilasalle.edu.brfrontiersin.org this compound are known to be sensitive to external factors such as temperature, light, oxygen, pH, and water activity. conicet.gov.arnih.govnih.gov

The extraction method significantly impacts the concentration of individual this compound in the extract. mdpi.com Solvents like water, ethanol (B145695), or aqueous methanol are commonly used for extraction due to the hydrophilic nature of this compound. mdpi.com Acidification of the solvent (e.g., pH 3-5) has been shown to improve betalain extraction yield and stability. mdpi.com High temperatures during extraction can increase the extraction efficiency but also accelerate degradation. journal-of-agroalimentary.ro Light exposure can significantly increase the degradation speed of betanin. journal-of-agroalimentary.ro

The stability of this compound is also affected by the presence of metal cations (e.g., iron and copper) and enzyme activity, such as peroxidase (POD). nih.govwikipedia.org Controlling POD activity through factors like temperature and pH is important for retaining this compound in extracts. nih.gov The initial concentration of this compound in the sample can also influence the stability of the extract. nih.gov

Interactive Data Table: Factors Influencing Betalain Stability

| Factor | Influence on Stability | Notes |

| Temperature | Degradation at high temperatures nih.govnih.gov | Extraction can be better at high temperatures, but stability decreases. journal-of-agroalimentary.ro |

| Light | Increased degradation speed journal-of-agroalimentary.ro | Storage in darkness is recommended. journal-of-agroalimentary.ro |

| Oxygen | Degradation, especially in high water content wikipedia.org | Antioxidants and suitable packaging can slow degradation. wikipedia.org |

| pH | Most stable between pH 3-7, degradation at alkaline levels nih.govwikipedia.orgmdpi.com | Optimal pH for betanin stability varies slightly with oxygen presence. nih.gov |

| Water Activity | Affects degradation rates nih.gov | Stability is better at low relative humidity. conicet.gov.ar |

| Metal Cations | Can increase sensitivity to oxygen wikipedia.org | Sequestrants can help. wikipedia.org |

| Enzyme Activity (e.g., POD) | Can lead to degradation nih.gov | Activity is affected by temperature, pH, water activity, and light. nih.gov |

| Solvent Type | Affects concentration and stability mdpi.com | Acidification can improve extraction and stability. mdpi.com |

Development of Betalain-Based Colorimetric Sensors and Biosensors

This compound, with their distinct colors, are increasingly explored for the development of colorimetric sensors and biosensors. mdpi.comscilit.com Their natural origin and visible pigmentation make them attractive candidates for such applications. mdpi.comscilit.com

Principles of Betalain-Based Colorimetric Detection

The principle of betalain-based colorimetric detection relies on the change in color of this compound in response to specific analytes or environmental changes. Betacyanins exhibit red-violet hues with absorbance typically between 535 and 550 nm, while betaxanthins show yellow-orange colors with absorbance around 480 nm. conicet.gov.armdpi.combetaelegans.combetaelegans.com These pigments' colors are sensitive to factors like pH, which can cause a shift in color or degradation at alkaline levels, resulting in a yellow-brown appearance. wikipedia.orgmdpi.com

This color-changing property can be harnessed to detect the presence or concentration of substances. For instance, this compound can be used to identify metal compounds in water and nonmetal compounds indicating food quality. mdpi.comscilit.com The detection can be observed visually or quantified using spectroscopic methods, and innovative digital detectors like smartphones are being explored for this purpose. mdpi.comscilit.com

Applications of this compound in Biosensor Development (e.g., Microbial Cell-Based Biosensors)